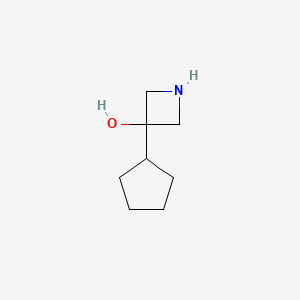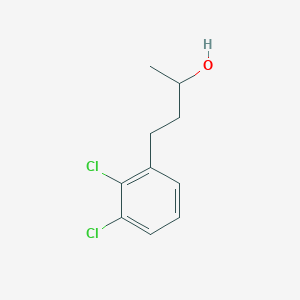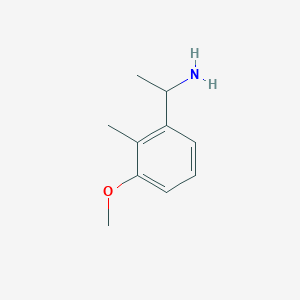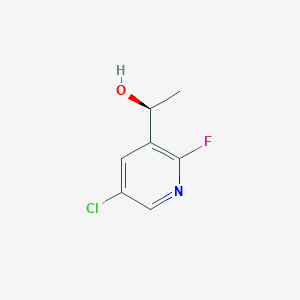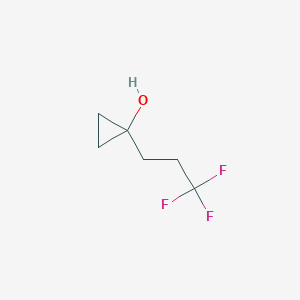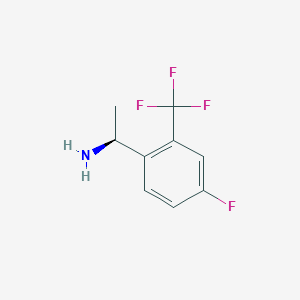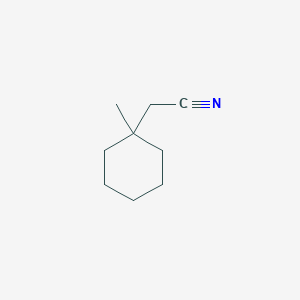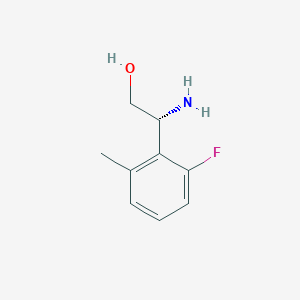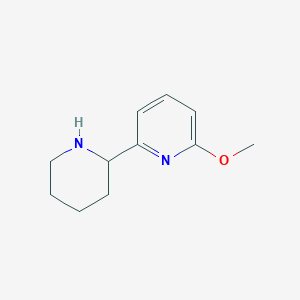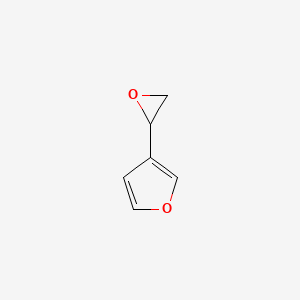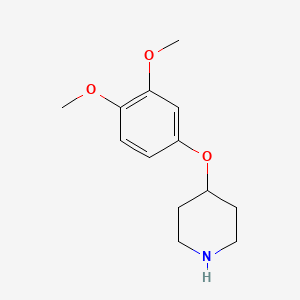
4-(3,4-Dimethoxyphenoxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethoxyphenoxy)piperidine is an organic compound with the molecular formula C13H19NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 3,4-dimethoxyphenoxy group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenoxy)piperidine typically involves the reaction of 3,4-dimethoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
化学反応の分析
Types of Reactions
4-(3,4-Dimethoxyphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated piperidine derivatives. Substitution reactions can lead to a variety of substituted phenoxy-piperidine compounds .
科学的研究の応用
4-(3,4-Dimethoxyphenoxy)piperidine has several applications in scientific research:
作用機序
The mechanism of action of 4-(3,4-Dimethoxyphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological processes . The exact pathways and targets involved depend on the specific context of its use.
類似化合物との比較
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.
3,4-Dimethoxyphenol: A phenolic compound with methoxy groups at the 3 and 4 positions, used in the synthesis of various organic molecules.
4-(3,4-Dimethoxyphenyl)piperidine: A closely related compound with similar structural features and applications.
Uniqueness
4-(3,4-Dimethoxyphenoxy)piperidine is unique due to the presence of both the piperidine ring and the 3,4-dimethoxyphenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenoxy)piperidine |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-3-11(9-13(12)16-2)17-10-5-7-14-8-6-10/h3-4,9-10,14H,5-8H2,1-2H3 |
InChIキー |
YERZHABQEVBJJX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)OC2CCNCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


